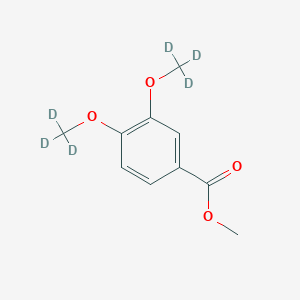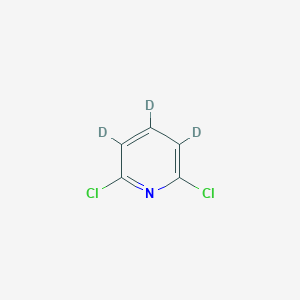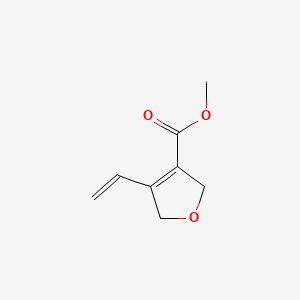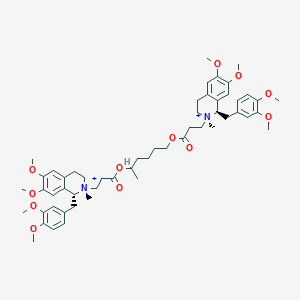
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester typically involves the methylation of 3,4-Di(methoxy-d3)-benzoic acid. The reaction conditions often include the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and isotopic composition of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: 3,4-Di(methoxy-d3)-benzoic acid.
Reduction: 3,4-Di(methoxy-d3)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated materials for various applications.
Mécanisme D'action
The mechanism of action of 3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics, leading to different biological and chemical behaviors compared to non-deuterated analogs. This can result in increased stability and altered metabolic pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethoxybenzoic Acid Methyl Ester
- 3,4-Di(methoxy-d3)-benzyl Alcohol
- 3,4-Di(methoxy-d3)-benzoic Acid
Uniqueness
3,4-Di(methoxy-d3)-benzoic Acid Methyl Ester is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
methyl 3,4-bis(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i1D3,2D3 |
Clé InChI |
BIGQPYZPEWAPBG-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OC)OC([2H])([2H])[2H] |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)
![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)




![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)

amino}pentanoic acid](/img/structure/B13449555.png)



